

# DS-8895: A Technical Overview of a Novel Anti-EphA2 Antibody

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**DS-8895**a is a humanized, afucosylated monoclonal antibody that targets the Erythropoietin-producing hepatocellular receptor A2 (EphA2), a receptor tyrosine kinase overexpressed in a variety of solid tumors.[1][2][3] By binding to the extracellular juxtamembrane region of EphA2, **DS-8895**a can engage both full-length and truncated, membrane-anchored forms of the receptor.[1][3][4] Its primary mechanism of action is the induction of potent antibody-dependent cellular cytotoxicity (ADCC).[1][5] Preclinical studies demonstrated significant anti-tumor activity in various cancer models.[1][4][6] However, Phase I clinical trials in patients with advanced solid tumors, while demonstrating a manageable safety profile, showed limited therapeutic efficacy, which was attributed to low tumor uptake.[7][8][9] Consequently, the clinical development of **DS-8895**a was halted.[7][9] This document provides a comprehensive technical overview of **DS-8895**a, including its target, mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

# **Target Profile: EphA2**

EphA2 is a member of the ephrin family of receptor tyrosine kinases, which are crucial in various developmental processes.[2] In the context of oncology, EphA2 is frequently overexpressed in a wide range of cancers, including breast, gastric, esophageal, and lung cancers, and its elevated expression is often correlated with poor prognosis.[1][5][6][10] EphA2 signaling can be initiated through binding to its principal ligand, ephrin-A1, leading to "forward







signaling" in the receptor-expressing cell.[5][11] However, in cancer, EphA2 can also signal independently of ligand binding through interactions with other cell surface receptors and intracellular kinases, a process known as non-canonical signaling.[11] This ligand-independent signaling is often associated with promoting tumor cell proliferation, migration, invasion, and metastasis.[5][11] Furthermore, EphA2 can be cleaved by membrane type-1 matrix metalloproteinase (MT1-MMP), resulting in a truncated, membrane-anchored form that also promotes oncogenic signaling.[1][6] These characteristics make EphA2 an attractive target for cancer therapy.[1][6]

### DS-8895a: Mechanism of Action

**DS-8895**a is a humanized IgG1 monoclonal antibody specifically designed to target EphA2.[1] [5] A key feature of **DS-8895**a is its afucosylated Fc region, a modification that significantly enhances its binding affinity to the FcyRIIIa (CD16) receptor on natural killer (NK) cells.[5] This enhanced binding leads to a marked increase in antibody-dependent cellular cytotoxicity (ADCC), a critical immune-mediated mechanism for eliminating tumor cells.[1][5] Upon binding to EphA2 on the surface of cancer cells, **DS-8895**a acts as a bridge, recruiting NK cells via its Fc region. This engagement triggers the release of cytotoxic granules from the NK cells, containing perforin and granzymes, which induce apoptosis in the target cancer cell.[5] Preclinical studies have shown that **DS-8895**a possesses potent ADCC activity and only weakly inhibits ephrin-A1-mediated phosphorylation of EphA2, indicating that its primary antitumor effect is through immune cell engagement rather than direct signaling inhibition.[5]





Click to download full resolution via product page

Mechanism of Action of DS-8895a

# Quantitative Data Summary Table 1: In Vitro ADCC Activity of DS-8895a



| Cell Line           | Effector Cells           | DS-8895a EC50<br>(ng/mL) | Parent Antibody<br>EC50 (ng/mL) |
|---------------------|--------------------------|--------------------------|---------------------------------|
| MDA-MB-231          | Human PBMCs<br>(Donor A) | 8.6                      | 105.6                           |
| MDA-MB-231          | Human PBMCs<br>(Donor B) | 57.1                     | 821.9                           |
| EC50: Half-maximal  |                          |                          |                                 |
| effective           |                          |                          |                                 |
| concentration.      |                          |                          |                                 |
| PBMCs: Peripheral   |                          |                          |                                 |
| Blood Mononuclear   |                          |                          |                                 |
| Cells. Data sourced |                          |                          |                                 |
| from[1].            |                          |                          |                                 |

Table 2: In Vivo Anti-Tumor Activity of DS-8895a in

Xenograft Models

| Xenograft<br>Model            | Treatment<br>Group | Dose (mg/kg)                 | Tumor Growth<br>Inhibition        | P-value    |
|-------------------------------|--------------------|------------------------------|-----------------------------------|------------|
| MDA-MB-231<br>(Breast Cancer) | DS-8895a           | 0.03                         | Significant                       | P = 0.0356 |
| DS-8895a                      | 0.1                | Significant                  | P = 0.0086                        |            |
| DS-8895a                      | 0.3, 1, 3          | Significant                  | P < 0.0001                        | -          |
| SNU-16 (Gastric<br>Cancer)    | DS-8895a           | 10                           | Significant                       | P = 0.0006 |
| DS-8895a +<br>Cisplatin       | 5 + 10             | Combination benefit observed | P = 0.0284 (vs<br>DS-8895a alone) |            |
| Data sourced from[1][6].      |                    |                              |                                   | _          |



Table 3: Phase I Clinical Trial (NCT02004717) - Patient

**Outcomes** 

| Parameter                              | Value                                                     |  |  |
|----------------------------------------|-----------------------------------------------------------|--|--|
| Number of Patients                     | 37                                                        |  |  |
| Dose Levels                            | 0.1, 0.3, 1, 3, 10, 20 mg/kg (every 2 weeks)              |  |  |
| Maximum Tolerated Dose (MTD)           | Not reached                                               |  |  |
| Dose-Limiting Toxicity (DLT)           | 1 event (Grade 4 platelet count decrease) at 20 mg/kg     |  |  |
| Drug-Related Adverse Events (AEs)      | 64.9% of patients                                         |  |  |
| Grade ≥ 3 AEs                          | 8.1% of patients                                          |  |  |
| Infusion-Related Reactions             | 51.4% of patients (manageable)                            |  |  |
| Best Response                          | 1 Partial Response (gastric cancer), 13 Stable<br>Disease |  |  |
| Median Progression-Free Survival (PFS) | Step 1: 5.9 weeks, Step 2: 6.0 weeks                      |  |  |
| Data sourced from[10][12].             |                                                           |  |  |

# Experimental Protocols In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Objective: To compare the ADCC activity of afucosylated **DS-8895**a with its fucose-containing parent antibody.

#### Methodology:

- Target Cells: EPHA2-positive MDA-MB-231 human breast cancer cells were used as target cells.[1]
- Effector Cells: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and used as effector cells.[1]



- Assay Procedure:
  - Target cells were labeled with a fluorescent dye (e.g., calcein-AM).
  - Labeled target cells were incubated with varying concentrations of **DS-8895**a or the parent antibody.
  - Effector cells were then added to the antibody-coated target cells at a specific effector-totarget (E:T) ratio.
  - The co-culture was incubated for a defined period (e.g., 4 hours) at 37°C.
  - Cell lysis, indicative of ADCC, was quantified by measuring the release of the fluorescent dye into the supernatant using a fluorescence plate reader.
  - The percentage of specific lysis was calculated, and the half-maximal effective concentration (EC50) was determined from the dose-response curves.[1]



Click to download full resolution via product page

**ADCC Assay Workflow** 

# In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of **DS-8895**a in vivo.

#### Methodology:

- Animal Model: Athymic nude mice were used.[1][6]
- Tumor Cell Inoculation:

## Foundational & Exploratory





- For the breast cancer model, MDA-MB-231 cells were subcutaneously inoculated into the mice.[1][6]
- For the gastric cancer model, SNU-16 cells were subcutaneously inoculated.[1][6]

#### Treatment:

- Once tumors reached a palpable size, mice were randomized into treatment and control groups.
- DS-8895a was administered intravenously at various dose levels (e.g., 0.01 to 10 mg/kg)
   on a specified schedule.[6]
- The control group received a vehicle solution.
- In some studies, **DS-8895**a was administered in combination with other chemotherapeutic agents like cisplatin.[1][6]

#### • Efficacy Assessment:

- Tumor volume was measured regularly using calipers.
- At the end of the study, tumors were excised and weighed.
- Immunohistochemical analysis was performed on tumor tissues to confirm EphA2 expression.[1][6]
- Statistical analyses were conducted to compare tumor growth between the treatment and control groups.[1][6]





Click to download full resolution via product page

Xenograft Study Workflow

# Phase I Clinical Trial (NCT02004717)

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **DS-8895**a in patients with advanced solid tumors.

Methodology:



- Study Design: A two-step, open-label, multicenter, dose-escalation and dose-expansion study.[5][10][12]
- · Patient Population:
  - Step 1 (Dose Escalation): Patients with advanced solid tumors.[10][12]
  - Step 2 (Dose Expansion): Patients with EphA2-positive esophageal and gastric cancer.
     [10][12]
- Treatment: **DS-8895**a was administered intravenously every 2 weeks.[10][12]
- Assessments:
  - Safety: Monitored for adverse events (AEs) and dose-limiting toxicities (DLTs).[10][12]
  - Pharmacokinetics: Serum concentrations of **DS-8895**a were measured at various time points.[10][12]
  - Tumor Response: Evaluated according to RECIST criteria.[10]
  - Biomarkers: Assessed for changes in serum inflammatory cytokines and peripheral immune cell populations (e.g., NK cells).[10][12]

A parallel Phase I bioimaging trial (NCT02252211) was also conducted to evaluate the biodistribution of **DS-8895**a using 89Zr-labeled **DS-8895**a and positron emission tomography (PET) imaging.[7][8]

# Conclusion

**DS-8895**a is a rationally designed, afucosylated anti-EphA2 monoclonal antibody with a primary mechanism of action centered on enhanced ADCC. While preclinical data demonstrated promising anti-tumor activity, the translation to clinical efficacy was limited, primarily due to insufficient tumor uptake in human subjects.[7][8] The development of **DS-8895**a was ultimately discontinued.[7][9] Nevertheless, the study of **DS-8895**a provides valuable insights into the therapeutic targeting of EphA2 and the challenges associated with antibody-based therapies for solid tumors, highlighting the critical importance of optimizing tumor penetration and biodistribution for successful clinical outcomes.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Novel anti-EPHA2 antibody, DS-8895a for cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Novel anti-EPHA2 antibody, DS-8895a for cancer treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. citeab.com [citeab.com]
- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the afucosylated, humanized anti-EPHA2 antibody DS-8895a: a first-in-human phase I dose escalation and dose expansion study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A phase 1 safety and bioimaging trial of antibody DS-8895a against EphA2 in patients with advanced or metastatic EphA2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Oncogenic Functions and Therapeutic Targeting of EphA2 in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the afucosylated, humanized anti-EPHA2 antibody DS-8895a: a first-in-human phase I dose escalation and dose expansion study in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DS-8895: A Technical Overview of a Novel Anti-EphA2 Antibody]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2882344#what-is-the-target-of-ds-8895]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com